
2H-1,2,3-Triazole-4,5-dicarbonyl dichloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-1,2,3-Triazole-4,5-dicarbonyl dichloride is a heterocyclic compound that belongs to the triazole family Triazoles are five-membered rings containing three nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,2,3-Triazole-4,5-dicarbonyl dichloride typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of diaminomaleonitrile with suitable reagents to form the triazole ring. The reaction conditions often include the use of solvents like acetic acid and catalysts to promote the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to isolate the desired compound efficiently .
Analyse Des Réactions Chimiques
Types of Reactions
2H-1,2,3-Triazole-4,5-dicarbonyl dichloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the triazole ring, leading to the formation of new compounds.
Substitution: The dichloride groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole derivatives with additional functional groups, while substitution reactions can produce a variety of substituted triazoles .
Applications De Recherche Scientifique
2H-1,2,3-Triazole-4,5-dicarbonyl dichloride has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2H-1,2,3-Triazole-4,5-dicarbonyl dichloride involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, contributing to its antimicrobial properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-1,2,3-Triazole: Another member of the triazole family with similar structural features but different chemical properties.
1,2,4-Triazole: A related compound with a different arrangement of nitrogen atoms in the ring.
4,5-Dicyano-1,2,3-Triazole: A compound with similar functional groups but different reactivity.
Uniqueness
2H-1,2,3-Triazole-4,5-dicarbonyl dichloride is unique due to its specific arrangement of functional groups and its ability to undergo a wide range of chemical reactions. Its dichloride groups make it particularly reactive in substitution reactions, allowing for the synthesis of diverse derivatives .
Propriétés
Numéro CAS |
51982-33-3 |
|---|---|
Formule moléculaire |
C4HCl2N3O2 |
Poids moléculaire |
193.97 g/mol |
Nom IUPAC |
2H-triazole-4,5-dicarbonyl chloride |
InChI |
InChI=1S/C4HCl2N3O2/c5-3(10)1-2(4(6)11)8-9-7-1/h(H,7,8,9) |
Clé InChI |
BKIVSMMFLXICDE-UHFFFAOYSA-N |
SMILES canonique |
C1(=NNN=C1C(=O)Cl)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


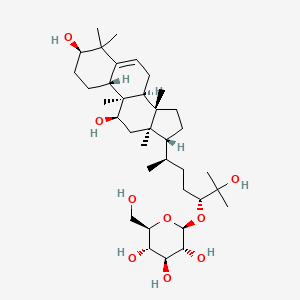
![N-[[2,6-difluoro-4-[3-(1H-1,2,4-triazol-5-yl)phenyl]phenyl]methyl]-2,3-dihydro-1H-inden-2-amine;phosphoric acid](/img/structure/B12432880.png)

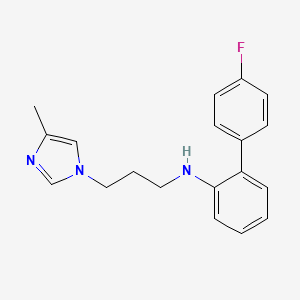
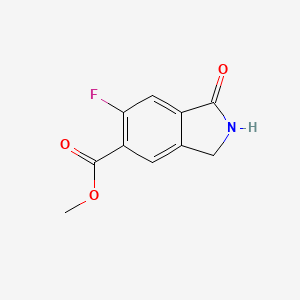

![(2R,3S,4R,5R,6S)-2-[(2S,3S,4R,5R,6S)-3,5-dihydroxy-2-[[(1R,2R,4R,5S,8S,10R,13R,14S,17R,18S)-2-hydroxy-4,5,9,9,13,20,20-heptamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl]oxy]-6-methyloxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12432916.png)
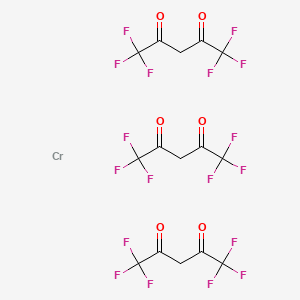
![5-fluoro-2-[(E)-2-[3-[[4-(2-methylimidazo[4,5-c]pyridin-1-yl)phenoxy]methyl]phenyl]ethenyl]-1,3-benzothiazole;hydrochloride](/img/structure/B12432943.png)
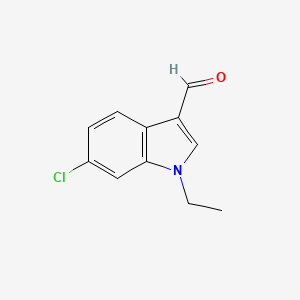
![N-[2-(diethylamino)propyl]benzamide](/img/structure/B12432953.png)
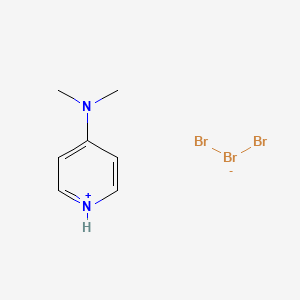
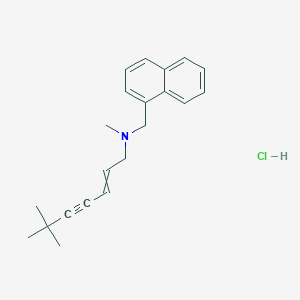
![[pTyr5] EGFR (988-993)](/img/structure/B12432972.png)
